m-PEG8-Amine (CAS 869718-81-0) is a highly pure, discrete polyethylene glycol (dPEG) linker featuring a terminal methoxy group and a reactive primary amine. With an exact molecular weight of 383.48 Da and a fixed chain length of exactly 8 ethylene glycol units, it acts as a precise heterobifunctional spacer for bioconjugation, antibody-drug conjugate (ADC) synthesis, and peptide modification [1]. Unlike polydisperse PEG mixtures, m-PEG8-Amine provides absolute mass uniformity, enabling strict control over Drug-to-Antibody Ratios (DAR) and simplifying LC-MS characterization. Its primary procurement value lies in its ability to optimally balance hydrophilic shielding and aqueous solubility without introducing the excessive steric hindrance or membrane impermeability associated with longer PEG chains.
Substituting m-PEG8-Amine with cheaper polydisperse mPEG-Amine introduces a Gaussian distribution of chain lengths, which severely complicates regulatory compliance, creates heterogeneous conjugate profiles, and makes precise DAR quantification nearly impossible. Conversely, substituting with shorter discrete PEGs (like m-PEG4-Amine) often fails to provide sufficient hydrophilic shielding, leading to higher hydrophobicity, increased off-target macropinocytosis, and elevated cytotoxicity in sensitive tissues like the corneal epithelium [1]. On the other end, utilizing longer chains (like m-PEG17-Amine) drastically reduces membrane permeability and increases steric bulk, which can compromise conjugation efficiency and target binding affinity [2]. Consequently, m-PEG8-Amine occupies a critical optimization zone for advanced therapeutics.
In the development of AGS-16C3F ADCs, modulating linker hydrophobicity using an mPEG8 spacer significantly reduced off-target toxicity compared to unmodified or shorter PEG variants. Confocal microscopy and viability assays demonstrated that the mPEG8-conjugated variant exhibited substantially lower macropinocytosis-mediated internalization into human corneal epithelial cells (HCECs) and differentiating megakaryocytes. The inclusion of the mPEG8 linker effectively masked the hydrophobicity of the payload, preventing the non-specific uptake that drives dose-limiting ocular toxicity in clinical applications [1].
| Evidence Dimension | Off-target cytotoxicity and cellular internalization (HCECs) |
| Target Compound Data | mPEG8-conjugated ADC showed minimal HCEC internalization and high cell viability |
| Comparator Or Baseline | Unmodified ADC and mPEG4-conjugated variants |
| Quantified Difference | mPEG8 demonstrated a superior reduction in non-specific macropinocytosis and off-target cytotoxicity compared to the mPEG4 analog |
| Conditions | Confocal microscopy and cell viability assays on HCECs and megakaryocytes |
For ADC procurement and design, selecting m-PEG8-Amine over shorter PEGs is critical to mitigating dose-limiting ocular toxicity and improving the therapeutic index.
The synthesis of Uncialamycin-based ADCs utilizing m-PEG8-Amine highlights the analytical superiority of discrete PEGs in bioconjugation. Because m-PEG8-Amine possesses an exact molecular weight, the resulting ADCs exhibited a highly uniform Drug-to-Antibody Ratio (DAR) of exactly 2, alongside an exceptionally low aggregation profile. In contrast, utilizing polydisperse mPEG amines results in a complex mixture of conjugates with variable masses, severely complicating LC-MS deconvolution and batch-to-batch reproducibility [1].
| Evidence Dimension | Drug-to-Antibody Ratio (DAR) uniformity and mass spectrometry resolution |
| Target Compound Data | m-PEG8-Amine yields a single, precise mass shift (+383.48 Da) and uniform DAR (exactly 2.0) |
| Comparator Or Baseline | Polydisperse mPEG-Amine (MW ~400) |
| Quantified Difference | Single discrete LC-MS peak vs. a broad Gaussian distribution of multiple distinct molecular weight species |
| Conditions | ADC conjugation followed by LC-ESI-MS intact mass analysis |
Procurement of discrete m-PEG8-Amine is virtually mandatory for modern bioconjugates to meet strict regulatory requirements for batch reproducibility and precise structural characterization.
Droplet-scale liposomal permeation assays (measuring PC50 via fluorogenic CuAAC reactions) demonstrate that PEG chain length directly dictates membrane permeability. When comparing a series of alkyne-labeled PEGs, mPEG8 provided a critical balance, maintaining sufficient aqueous solubility while avoiding the severe drop in passive membrane permeability observed with longer chains like mPEG17. Shorter chains (mPEG4) permeated more readily but lacked the requisite steric shielding for many in vivo applications[1].
| Evidence Dimension | Liposomal Permeation Concentration (PC50) |
| Target Compound Data | mPEG8 maintains functional passive diffusion limits |
| Comparator Or Baseline | mPEG17 (longer chain) and mPEG4 (shorter chain) |
| Quantified Difference | Permeability inversely correlates with PEG length; mPEG8 avoids the permeability collapse seen at mPEG17 while offering twice the shielding of mPEG4 |
| Conditions | Microplate-scale concentration-dependent permeation assay using E. coli lipid SUVs |
Selecting m-PEG8-Amine allows medicinal chemists to optimize the trade-off between aqueous solubility enhancement and the preservation of cellular permeability.
m-PEG8-Amine is the preferred precursor for synthesizing ADC linker-drugs where masking the hydrophobicity of the payload is required. Its specific chain length effectively reduces non-specific macropinocytosis, thereby mitigating dose-limiting off-target effects like ocular toxicity, without overly hindering conjugation efficiency [1].
In the development of therapeutic peptides and affibodies, m-PEG8-Amine is utilized to synthesize PEGylated reagents (e.g., diaryliodonium salts) for late-stage functionalization. Its discrete mass ensures that the resulting modified proteins have an exact molecular weight, simplifying purification and analytical validation via LC-MS [2].
m-PEG8-Amine derivatives are ideal for the surface functionalization of branched poly-L-lysine and lipid nanoparticles. The 8-unit PEG chain provides sufficient steric repulsion to prevent opsonization in serum, while remaining compact enough to allow deep tissue penetration and prolonged residence within dense matrices like cartilage [3].